rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[221]heptan-4-yl]methanol” is a bicyclic compound featuring an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and formaldehyde.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a Diels-Alder reaction, followed by functional group transformations to introduce the amino and hydroxyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Cyclization Reaction: The Diels-Alder reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automated Purification Systems: Industrial processes often employ automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure efficient and reproducible isolation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The amino group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: Its bicyclic structure can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its functional groups.
Wirkmechanismus
The mechanism by which rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol: This compound is similar but lacks the racemic mixture, making it a single enantiomer.
Bicyclic Amino Alcohols: Compounds with similar bicyclic structures and functional groups.
Uniqueness
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[22
Eigenschaften
CAS-Nummer |
2763964-92-5 |
---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c8-5-1-7(3-9)2-6(5)10-4-7/h5-6,9H,1-4,8H2/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
NRWAKKLESXAMGL-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@H]([C@H]2C[C@@]1(CO2)CO)N |
Kanonische SMILES |
C1C(C2CC1(CO2)CO)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.